molecular formula C16H16N2O4 B147804 N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea CAS No. 139149-55-6

N-((3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl)-N-hydroxyurea

Cat. No.: B147804
CAS No.: 139149-55-6
M. Wt: 300.31 g/mol
InChI Key: FYAQEFBDKOWIIL-CQSZACIVSA-N
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Description

SB-202235 is a small molecule drug that acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators derived from arachidonic acid. SB-202235 has been studied for its potential therapeutic applications in conditions such as allergic asthma and other inflammatory diseases .

Preparation Methods

The synthesis of SB-202235 involves the preparation of N-hydroxy-N-(2,3-dihydro-6-phenylmethoxy-3-benzofuranyl)urea. The synthetic route typically includes the following steps:

Industrial production methods for SB-202235 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SB-202235 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at the N-hydroxyurea moiety.

    Substitution: The phenylmethoxy group can be substituted under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SB-202235 has been extensively studied for its scientific research applications, including:

Mechanism of Action

SB-202235 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, SB-202235 reduces the production of leukotrienes, thereby mitigating inflammation. The molecular targets and pathways involved include the binding of SB-202235 to the active site of 5-lipoxygenase, preventing its catalytic activity .

Comparison with Similar Compounds

SB-202235 is unique in its high selectivity and potency as a 5-lipoxygenase inhibitor. Similar compounds include:

    Zileuton: Another 5-lipoxygenase inhibitor, but with different pharmacokinetic properties and efficacy profiles.

    MK-886: An inhibitor of the 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits 5-lipoxygenase activity.

    L-739,010: A structurally different 5-lipoxygenase inhibitor with varying degrees of selectivity and potency.

Compared to these compounds, SB-202235 offers a unique combination of selectivity, potency, and pharmacokinetic properties, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

139149-55-6

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-yl]urea

InChI

InChI=1S/C16H16N2O4/c17-16(19)18(20)14-10-22-15-8-12(6-7-13(14)15)21-9-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H2,17,19)/t14-/m1/s1

InChI Key

FYAQEFBDKOWIIL-CQSZACIVSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O

SMILES

C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O

139149-55-6

Synonyms

1-hydroxy-1-[(3S)-6-phenylmethoxy-2,3-dihydrobenzofuran-3-yl]urea

Origin of Product

United States

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